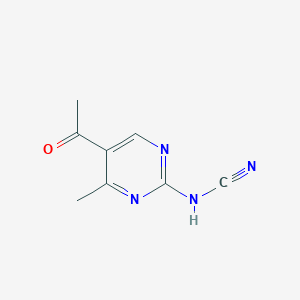![molecular formula C10H9ClN2O2 B2979890 Methyl 7-chloro-5-methylimidazo[1,5-a]pyridine-1-carboxylate CAS No. 1427402-85-4](/img/structure/B2979890.png)
Methyl 7-chloro-5-methylimidazo[1,5-a]pyridine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 7-chloro-5-methylimidazo[1,5-a]pyridine-1-carboxylate” is a chemical compound . It belongs to the class of compounds known as imidazopyridines . Imidazopyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Synthesis Analysis
Imidazopyridines can be synthesized using a solvent- and catalyst-free method. This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The process is reasonably fast, very clean, high yielding, simple to work up, and environmentally benign .
Chemical Reactions Analysis
The typical procedure for the synthesis of imidazopyridines involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . Other methods include treating 2-aminopyridines with α-haloketones in polar organic solvents .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
Regioselective Synthesis of Heterocycles
A study by Drev et al. (2014) highlights the regioselective synthesis of heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines, via treatment with various reagents, demonstrating the chemical versatility of similar compounds in synthesizing biologically active molecules (Drev et al., 2014).
Catalytic Activity in Organic Synthesis
Akkoç et al. (2016) described the synthesis and characterization of benzimidazolium salts and their catalytic activity in carbon–carbon bond-forming reactions. This research illustrates the potential of similar compounds in facilitating complex organic syntheses, which could be applicable to the synthesis or modification of Methyl 7-chloro-5-methylimidazo[1,5-a]pyridine-1-carboxylate (Akkoç et al., 2016).
Synthesis of Imidazo[1,2-a]pyridines
Mohan et al. (2013) reported on the aqueous synthesis of methylimidazo[1,2-a]pyridines, showcasing methods that might be adapted for the synthesis or functionalization of Methyl 7-chloro-5-methylimidazo[1,5-a]pyridine-1-carboxylate, highlighting the versatility of water-mediated reactions (Mohan et al., 2013).
Potential Biological Activities
Anticancer Activity
A study by Almeida et al. (2018) on selenylated imidazo[1,2-a]pyridines against breast cancer cells illustrates the type of biological activity that can be investigated for compounds structurally related to Methyl 7-chloro-5-methylimidazo[1,5-a]pyridine-1-carboxylate. Such compounds were shown to have cytotoxic effects and induce apoptosis, suggesting potential anticancer applications (Almeida et al., 2018).
Zukünftige Richtungen
Imidazopyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity . They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . Therefore, the future directions of “Methyl 7-chloro-5-methylimidazo[1,5-a]pyridine-1-carboxylate” could involve further exploration of its potential applications in medicinal chemistry.
Eigenschaften
IUPAC Name |
methyl 7-chloro-5-methylimidazo[1,5-a]pyridine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-6-3-7(11)4-8-9(10(14)15-2)12-5-13(6)8/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRAQDXKIBMPYME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C(N=CN12)C(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-chloro-5-methylimidazo[1,5-a]pyridine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-dichloro-N-[2-(2-methylindol-1-yl)ethyl]benzamide](/img/structure/B2979808.png)
![N-(5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2979811.png)



![6-Cyclopropyl-3-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2979820.png)
![2-Ethyl-5-((2-fluorophenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2979821.png)


![3-[1H-indol-3-yl(thiophen-2-yl)methyl]-1H-indole](/img/structure/B2979826.png)


![(2-Methyl-5-phenylpyrazol-3-yl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2979829.png)
